Zinc bromide dihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

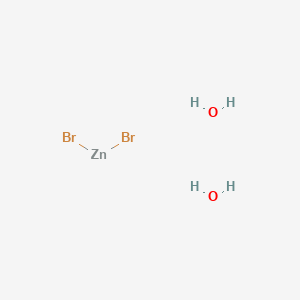

2D Structure

Eigenschaften

IUPAC Name |

dibromozinc;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOPMOPSWFFLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Zn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584238 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-13-6 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromozinc;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide dihydrate (ZnBr₂·2H₂O) is an inorganic salt with significant applications across various scientific and industrial domains. It serves as a dense, clear brine in oil and gas well completion fluids, a Lewis acid catalyst in organic synthesis, and a component in the electrolyte for zinc-bromine flow batteries.[1][2] Its hygroscopic nature and high solubility in water and organic solvents make it a versatile reagent.[3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly soluble in water, forming acidic solutions.[5][6] It is also soluble in organic solvents such as ethanol (B145695) and ether.[4] The compound is hygroscopic, readily absorbing moisture from the air.[4][5]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | ZnBr₂·2H₂O | [5][7] |

| Molecular Weight | 261.23 g/mol | [7][8] |

| Appearance | White crystalline solid/powder | [1][5][7] |

| Melting Point | >300 °C | [7][9][10] |

| Boiling Point | 650 °C (of anhydrous form) | [7][11] |

| Density | 4.201 g/mL at 25 °C | [1][7] |

| Solubility in Water | Highly soluble | [3][4][5] |

| CAS Number | 18921-13-6 | [7][11] |

Crystal Structure

The crystal structure of this compound is notably complex. It is not a simple lattice of zinc and bromide ions with water molecules. Instead, it exists as a double salt with the chemical formula [Zn(H₂O)₆][Zn₂Br₆].[12][13] This structure consists of two distinct ionic complexes:

-

Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺: In this complex, the zinc ion is octahedrally coordinated to six water molecules.[12][13]

-

Hexabromodizincate(II) anion, [Zn₂Br₆]²⁻: This dimeric anion features two tetrahedral zinc centers bridged by two bromide ions, with four terminal bromide ions.[4][13]

The individual octahedral and dimeric tetrahedral complexes are linked together by hydrogen bonds between the oxygen atoms of the water ligands and the bromine atoms of the anionic complex.[13]

Visualization of the Double Salt Structure

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 18921-13-6 | Benchchem [benchchem.com]

- 4. ZINC BROMIDE - Ataman Kimya [atamanchemicals.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 9. EP1053974A1 - Reactions using lewis acids - Google Patents [patents.google.com]

- 10. bu.edu [bu.edu]

- 11. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 12. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zinc bromide: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]

Unraveling the Structure of Zinc Bromide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc bromide dihydrate (ZnBr₂·2H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, presents key structural data, and details the experimental protocols for its characterization, offering a foundational resource for researchers in materials science and drug development.

Crystal Structure Overview

This compound is not a simple hydrate (B1144303) but rather a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆].[1] Its crystal structure is characterized by the presence of two distinct ionic complexes: a hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a dimeric hexabromodizincate(II) anion, [Zn₂Br₆]²⁻.[1] These independent octahedral and dimeric tetrahedral complexes are linked together through O-H···Br hydrogen bonds.[1]

The coordination environment of the zinc atoms is twofold. In the cationic complex, the zinc ion is octahedrally coordinated to six water molecules.[1] In the anionic complex, two zinc atoms are each tetrahedrally coordinated to four bromide ions. Two of these bromide ions act as bridges between the two zinc centers, forming a dimeric structure.[1]

Quantitative Crystallographic and Structural Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key quantitative parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | [Zn(H₂O)₆][Zn₂Br₆] |

| Molar Mass | 783.66 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Immm |

| Unit Cell Dimension a | 10.435(1) Å |

| Unit Cell Dimension b | 10.367(1) Å |

| Unit Cell Dimension c | 7.961(1) Å |

| Unit Cell Volume | 861.2(2) ų |

| Z (Formula units/unit cell) | 2 |

| Calculated Density (Dx) | 3.02 Mg/m³ |

Data sourced from Duhlev et al. (1988).[1]

Table 2: Selected Bond Lengths

| Bond | Length (Å) | Complex |

| Zn-O (average) | 2.07 | [Zn(H₂O)₆]²⁺ |

| Zn-Br (bridging) | 2.48 | [Zn₂Br₆]²⁻ |

| Zn-Br (terminal) | 2.36 | [Zn₂Br₆]²⁻ |

Data sourced from Duhlev et al. (1988).[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be prepared by the slow evaporation of a saturated aqueous solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated aqueous solution of anhydrous zinc bromide (ZnBr₂) in deionized water at a constant temperature of 297 K (24 °C). This can be achieved by adding ZnBr₂ to water with continuous stirring until no more salt dissolves.

-

Crystallization: The saturated solution is then filtered to remove any undissolved particles and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, well-formed, colorless crystals of this compound will precipitate from the solution. These crystals are then carefully harvested for analysis.

Alternative synthesis routes include the reaction of zinc oxide or zinc metal with hydrobromic acid.[2][3]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement of this compound was elucidated using single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Based on the foundational study by Duhlev et al. (1988), the data collection was performed at room temperature using Molybdenum Kα radiation (λ = 0.71069 Å).[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities. These positions are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The final structure resulted in an R-factor of 0.045 for 327 unique observed reflections.[1]

Visualized Experimental Workflow

The logical flow of the experimental procedure for the crystal structure analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Synthesis of Zinc Bromide Dihydrate from Zinc Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of zinc bromide dihydrate (ZnBr₂·2H₂O) from zinc oxide (ZnO). The primary and most common method involves the acid-base reaction between zinc oxide and hydrobromic acid (HBr).[1][2][3][4] This guide details the experimental protocol, presents relevant quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Protocol

The synthesis of this compound is achieved by reacting zinc oxide with aqueous hydrobromic acid.[1][2][3][4] The balanced chemical equation for this reaction is:

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O[2][5]

This method is advantageous due to the direct formation of the dihydrate and the ease of handling solid zinc oxide.[1]

Detailed Experimental Protocol

Materials:

-

Zinc Oxide (ZnO), high purity

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Deionized Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

-

Drying oven or desiccator

Procedure:

-

Stoichiometric Calculation: Determine the required molar amounts of reactants. It is advisable to use a slight excess of zinc oxide to ensure the complete neutralization of the strong hydrobromic acid.

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer with a heating mantle.

-

Addition of Reactants: Carefully and slowly add the 48% hydrobromic acid solution to a beaker containing a stirred suspension of zinc oxide in a minimal amount of deionized water. The addition should be performed in portions to control the exothermic nature of the reaction.

-

Reaction Conditions: Gently heat the mixture to approximately 60-70°C with continuous stirring. Maintain this temperature until all the zinc oxide has dissolved, indicating the completion of the reaction. This may take 1-2 hours. The resulting solution should be clear and colorless.

-

Filtration: If any unreacted zinc oxide remains, or if the solution is not perfectly clear, perform a hot filtration to remove any solid impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Concentrate the solution by gentle heating to evaporate some of the water. Once the solution is saturated, allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation of Crystals: Collect the formed white crystals of this compound by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

| Table 1: Reactant and Product Properties | |

| Compound | Molar Mass ( g/mol ) |

| Zinc Oxide (ZnO) | 81.38 |

| Hydrobromic Acid (HBr) | 80.91 |

| This compound (ZnBr₂·2H₂O) | 261.23[6][7] |

| Table 2: Synthesis Parameters and Expected Outcome | |

| Parameter | Value/Range |

| Typical Yield | >95% |

| Purity of Commercial Product | ≥ 99%[6][7] |

| Appearance of Product | White to off-white crystalline powder[6] |

| pH of Aqueous Solution | Acidic (typically pH 4-5) |

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound from zinc oxide.

Caption: Synthesis workflow for this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Visual Inspection: The product should be a white crystalline solid.

-

Melting Point: The dihydrate has a melting point of 37°C, while the anhydrous form melts at 394°C.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration. A weight loss corresponding to two water molecules should be observed upon heating.

-

X-ray Diffraction (XRD): XRD analysis can confirm the crystal structure of the dihydrate.

-

Assay: Titration or other quantitative methods can be used to determine the purity of the final product. Commercial grades often have a purity of 99% or higher.[6][7]

References

- 1. This compound | 18921-13-6 | Benchchem [benchchem.com]

- 2. Zinc Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. ZINC BROMIDE - Ataman Kimya [atamanchemicals.com]

- 4. Zinc bromide - Wikipedia [en.wikipedia.org]

- 5. collegedunia.com [collegedunia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Zinc bromide | this compound | ZnBr2 · 2H2O - Ereztech [ereztech.com]

Spectroscopic Analysis of Zinc Bromide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for zinc bromide dihydrate (ZnBr₂·2H₂O), focusing on Infrared (IR) and Raman spectroscopy. Due to a scarcity of directly published experimental spectra for the dihydrate form, this document leverages available data on the anhydrous form, established principles of vibrational spectroscopy for hydrated compounds, and the known crystal structure of this compound to provide a thorough analytical framework.

Introduction to the Spectroscopic Characterization of this compound

Zinc bromide is a hygroscopic compound that readily forms a dihydrate (ZnBr₂·2H₂O).[1] Understanding the vibrational properties of this hydrated form is crucial for quality control, stability testing, and formulation development in various scientific and industrial applications, including pharmaceuticals. Vibrational spectroscopy, encompassing IR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure and bonding within the crystal lattice.

The crystal structure of this compound is described as ([Zn(H₂O)₆]²⁺)₂([Zn₂Br₆]²⁻), indicating a complex ionic arrangement rather than a simple lattice of ZnBr₂ and H₂O molecules.[2] This structure informs the expected vibrational modes, which will arise from the constituent polyatomic ions and the water of hydration.

Predicted Vibrational Modes for this compound

Based on the complex ionic structure of ZnBr₂·2H₂O, the expected vibrational modes can be categorized into contributions from the water molecules and the zinc-bromide anionic species.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound (ZnBr₂·2H₂O)

| Vibrational Mode | Region (cm⁻¹) | Description | Expected Activity |

| Water of Hydration | |||

| O-H Stretching | 3000 - 3600 | Symmetric and asymmetric stretching of coordinated water molecules. Broad bands are expected due to hydrogen bonding. | IR & Raman |

| H-O-H Bending (Scissoring) | 1600 - 1650 | Bending motion of the water molecule. | IR & Raman |

| Water Librations (Rocking, Wagging, Twisting) | 300 - 900 | Restricted rotational motions of water molecules within the crystal lattice. Often broad and weak. | IR & Raman |

| Zinc-Bromide Species | |||

| Zn-Br Stretching | 150 - 250 | Stretching vibrations of the terminal and bridging Zn-Br bonds within the [Zn₂Br₆]²⁻ anion. | IR & Raman |

| Br-Zn-Br Bending | < 150 | Bending and deformation modes of the zinc-bromide anionic complex. | IR & Raman |

Spectroscopic Data of Anhydrous Zinc Bromide (for comparison)

Table 2: Experimental Vibrational Frequencies for Anhydrous Zinc Bromide (ZnBr₂) at 300 K [3]

| Raman (cm⁻¹) | Infrared (cm⁻¹) |

| 27 | 53 |

| 34.5 | 61 |

| 40.5 | 70 |

| 44 | 85 |

| 48 | 91.5 |

| 50 | 100 |

| 52.5 | 175 |

| 57 | 198 |

| 60.5 | |

| 63 | |

| 71 | |

| 79 | |

| 84.5 | |

| 91 | |

| 99.5 | |

| 161 | |

| 175 | |

| 192.5 |

Experimental Protocols for Spectroscopic Analysis of Hydrated Solids

The following provides a generalized methodology for obtaining high-quality IR and Raman spectra of a crystalline hydrate (B1144303) like this compound.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample as a function of wavenumber, revealing information about the vibrational modes of the functional groups present.

Methodology: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition:

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the mid-IR range (4000 - 400 cm⁻¹).

-

Methodology: Nujol Mull

-

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is placed in an agate mortar.

-

A few drops of Nujol (mineral oil) are added.

-

The mixture is ground with a pestle to create a fine, uniform paste (mull).

-

-

Data Acquisition:

-

The mull is spread thinly and evenly between two IR-transparent salt plates (e.g., KBr or NaCl).

-

The "sandwich" is placed in the spectrometer's sample holder.

-

A background spectrum of the instrument's beam path is taken.

-

The sample spectrum is then recorded.

-

Note: The Nujol will show characteristic C-H stretching and bending bands in the spectrum, which must be accounted for during analysis.

-

Raman Spectroscopy

Objective: To measure the inelastic scattering of monochromatic light from the sample, which provides information about the vibrational, rotational, and other low-frequency modes.

Methodology: Dispersive Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is used.

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected and passed through a monochromator to separate the Raman-shifted frequencies from the intense Rayleigh scattered light.

-

The detector records the intensity of the Raman scattered light as a function of the Raman shift (in cm⁻¹).

-

The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like this compound.

Conclusion

While direct experimental IR and Raman spectra for this compound are not prominently available in the reviewed literature, a comprehensive understanding of its vibrational properties can be inferred from its known crystal structure and by comparison with its anhydrous form. The methodologies and predictive data presented in this guide offer a robust framework for researchers and professionals to undertake the spectroscopic characterization of this compound. The successful acquisition of experimental data following the outlined protocols would be a valuable contribution to the scientific literature.

References

solubility of zinc bromide dihydrate in organic solvents

An In-depth Technical Guide to the Solubility of Zinc Bromide Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bromide, with a focus on its dihydrate form (ZnBr₂·2H₂O), in various organic solvents. Due to its hygroscopic nature, zinc bromide readily forms a dihydrate, making the solubility of this form particularly relevant for laboratory and industrial applications.[1][2][3] This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows for experimental procedures.

Core Concepts and Solubility Overview

Zinc bromide (ZnBr₂) is an inorganic salt that shares many properties with zinc chloride, including high solubility in water and good solubility in a range of organic solvents.[1][2][3] Its solubility stems from its character as a Lewis acid, allowing it to interact with polar organic solvents.[1][4] While extensive quantitative data specifically for the dihydrate form in various organic solvents is scarce in publicly available literature, the general solubility of anhydrous zinc bromide is well-documented and provides a strong indicator of the dihydrate's expected behavior. The compound is known to be very soluble in solvents like ethanol (B145695), acetone, and tetrahydrofuran, and soluble to slightly soluble in ethers.[4][5][6][7]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for zinc bromide in selected organic solvents. It is important to note that much of the specific quantitative data pertains to the anhydrous form.

| Solvent | Formula | Temperature (°C) | Solubility | Data Form | Reference |

| 90% Ethanol | C₂H₅OH | Not Specified | ~200 g / 100 g solvent | Anhydrous | [6][7] |

| Ethanol | C₂H₅OH | Not Specified | Very Soluble | Anhydrous | [7] |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble | Anhydrous | [4][6][7] |

| Acetone | (CH₃)₂CO | Not Specified | Soluble | Anhydrous | [4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Soluble | Anhydrous | [4][5] |

Note: The value for 90% Ethanol was calculated from the source stating "1 g sol in 0.5 mL 90% alcohol," assuming the density of 90% ethanol is approximately 0.813 g/mL.

Experimental Protocol: Isothermal Solubility Determination

The following protocol details the widely accepted "shake-flask" or isothermal equilibrium method for determining the solubility of a solid, such as this compound, in an organic solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.[8][9][10][11]

3.1. Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a specified organic solvent at a constant temperature.

3.2. Materials and Equipment

-

This compound (ZnBr₂·2H₂O), analytical grade

-

Organic solvent of interest, HPLC grade or equivalent

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (± 0.0001 g)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Desiccator

3.3. Procedure

-

Sample Preparation : Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved phases.[10][11]

-

Solvent Addition : Add a known volume or mass of the organic solvent to each vial.

-

Equilibration : Secure the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it remains constant.[12]

-

Phase Separation : Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the undissolved solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration : Immediately filter the sample through a syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize solvent evaporation.

-

Gravimetric Analysis :

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the this compound (e.g., 60-80°C).

-

Continue drying until a constant mass is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.[8][9]

-

-

Calculation :

-

Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical application of zinc bromide as a Lewis acid catalyst.

References

- 1. ZINC BROMIDE - Ataman Kimya [atamanchemicals.com]

- 2. Zinc bromide - Wikipedia [en.wikipedia.org]

- 3. Zinc bromide anhydrous [himedialabs.com]

- 4. Zinc bromide CAS#: 7699-45-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Buy Zinc Bromide | 7699-45-8 [smolecule.com]

- 7. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Thermal Decomposition of Zinc Bromide Dihydrate

This technical guide provides a comprehensive overview of the thermal decomposition of zinc bromide dihydrate (ZnBr₂·2H₂O), intended for researchers, scientists, and professionals in drug development and materials science. The document details the decomposition pathway, experimental protocols for analysis, and quantitative data presented in a clear, tabular format.

Introduction

Zinc bromide is an inorganic compound with diverse applications, including as a Lewis acid in organic synthesis and as an electrolyte in zinc bromide batteries. The hydrated form, this compound (ZnBr₂·2H₂O), is a common starting material. Understanding its thermal stability and decomposition process is crucial for its effective use and for the development of novel applications. This guide will explore the thermal behavior of this compound, focusing on the dehydration and subsequent decomposition of the anhydrous salt.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in a two-step process. The first step involves the loss of its two water molecules of hydration to form anhydrous zinc bromide (ZnBr₂). The second step, at a significantly higher temperature, involves the decomposition of the anhydrous salt.

Step 1: Dehydration

Upon heating, this compound loses its water of hydration. While the precise temperature can vary with factors such as heating rate and atmospheric conditions, the dehydration is expected to occur in a single step.

Step 2: Decomposition of Anhydrous Zinc Bromide

Anhydrous zinc bromide is a stable compound with a melting point of 394 °C and a boiling point of 697 °C.[1] Partial decomposition is reported to occur at its boiling point.[2] Under inert atmospheric conditions, as is common in thermogravimetric analysis, the decomposition of anhydrous zinc bromide at elevated temperatures is expected to yield zinc oxide (ZnO) and volatile bromine compounds. In the presence of oxygen or air, the decomposition products would primarily be zinc oxide and bromine or hydrogen bromide gas.[3]

The overall decomposition can be represented by the following reactions:

-

Dehydration: ZnBr₂·2H₂O(s) → ZnBr₂(s) + 2H₂O(g)

-

Decomposition: 2ZnBr₂(s) + O₂(g) → 2ZnO(s) + 2Br₂(g)

Quantitative Data

The theoretical mass loss associated with the dehydration of this compound can be calculated based on its molecular weight. This data is essential for interpreting thermogravimetric analysis (TGA) results.

| Property | Value |

| Chemical Formula | ZnBr₂·2H₂O |

| Molecular Weight | 261.22 g/mol |

| Melting Point (anhydrous) | 394 °C[1] |

| Boiling Point (anhydrous) | 697 °C[1] |

| Theoretical Mass Loss (Dehydration) | 13.79% |

| Decomposition Products | |

| Solid Residue | Zinc Oxide (ZnO) |

| Gaseous Products | Water (H₂O), Bromine (Br₂), Hydrogen Bromide (HBr) |

Experimental Protocols

The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below is a detailed experimental protocol that can be adapted for this purpose, based on established methods for analyzing hydrated salts.[3][4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration and decomposition of this compound and the associated mass changes.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, at a flow rate of 50-100 mL/min. This prevents oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 800 °C. A slower heating rate can be used for better resolution of thermal events.

-

-

Data Collection: The instrument will record the sample's mass and the differential heat flow as a function of temperature.

Data Analysis:

-

The TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss. The percentage of mass loss for each step should be calculated and compared with the theoretical values.

-

The derivative of the TGA curve (DTG) will show peaks at the temperatures of maximum mass loss rate, providing more precise temperatures for the dehydration and decomposition events.

-

The DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Dehydration is an endothermic process and will be represented by an endothermic peak. The decomposition of the anhydrous salt may be associated with endothermic or exothermic peaks depending on the reaction.

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the sequential thermal decomposition of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental analysis of the thermal decomposition of this compound using TGA-DSC.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. ZINC CHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpionline.org [jpionline.org]

An In-depth Technical Guide on the Molecular Geometry of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of zinc bromide dihydrate (ZnBr₂·2H₂O), focusing on its unique crystal structure, coordination environments, and the experimental basis for these findings. This information is crucial for understanding the compound's chemical behavior and potential applications in catalysis, synthesis, and materials science.

Crystal Structure Overview

Contrary to a simple hydrated salt structure, single-crystal X-ray diffraction studies have revealed that this compound is a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆].[1][2] This structure is composed of two distinct ionic complexes: the hexa-aqua zinc(II) cation, [Zn(H₂O)₆]²⁺, and the dimeric tetra-bromo-dizincate(II) anion, [Zn₂Br₆]²⁻.[2][3][4] The crystal system is orthorhombic with the space group Immm.[2] These ionic units are linked together in the crystal lattice by O-H···Br hydrogen bonds.[2]

Coordination Geometries

The zinc centers in this compound exhibit two different coordination geometries corresponding to the cationic and anionic species present in the crystal structure.

-

Hexa-aqua zinc(II) Cation ([Zn(H₂O)₆]²⁺): In this complex, the zinc ion is octahedrally coordinated to six water molecules.[1][2]

-

Dibromozincate(II) Anion ([Zn₂Br₆]²⁻): This dimeric anion consists of two zinc atoms, each with a tetrahedral coordination environment. The two tetrahedra share an edge, with two bromide ions acting as bridging ligands between the two zinc centers. The remaining four bromide ions are in terminal positions.[2][4]

In contrast, anhydrous zinc bromide (ZnBr₂) possesses a crystal structure where zinc atoms are tetrahedrally coordinated, forming "super-tetrahedra" with the formula {Zn₄Br₁₀}²⁻ that are linked in a three-dimensional network.[1][3] The presence of water molecules in the dihydrate fundamentally alters this arrangement.[1] In the gaseous phase, ZnBr₂ is a linear molecule as predicted by VSEPR theory.[3][5]

Quantitative Crystallographic Data

The precise structural parameters of this compound have been determined through X-ray diffraction analysis. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for this compound [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Immm |

| a (Å) | 10.435 (1) |

| b (Å) | 10.367 (1) |

| c (Å) | 7.961 (1) |

Table 2: Key Bond Lengths in this compound

| Bond | Complex Ion | Bond Length (Å) |

| Zn–O (average) | [Zn(H₂O)₆]²⁺ | 2.07[1][2] |

| Zn–Br (terminal) | [Zn₂Br₆]²⁻ | 2.36[1][2] |

| Zn–Br (bridging) | [Zn₂Br₆]²⁻ | 2.48[1][2] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Methodology Outline:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated aqueous solution of zinc bromide at a constant temperature (e.g., 297 K).[2]

-

Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Mo Kα source, λ = 0.71069 Å).[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data, resulting in precise bond lengths and angles.

Visualizations

References

- 1. This compound | 18921-13-6 | Benchchem [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Zinc bromide - Wikipedia [en.wikipedia.org]

- 4. ZINC BROMIDE - Ataman Kimya [atamanchemicals.com]

- 5. collegedunia.com [collegedunia.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Zinc Bromide Dihydrate: CAS Number and Safety Data

This guide provides comprehensive safety and chemical information for Zinc Bromide Dihydrate, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is an inorganic compound with the chemical formula ZnBr₂·2H₂O.[1][2] It is a white, crystalline solid that is highly soluble in water.[2][3] This compound is also hygroscopic, meaning it readily absorbs moisture from the air.[2]

| Identifier | Value | Reference |

| CAS Number | 18921-13-6 | [1][3][4][5] |

| Molecular Formula | ZnBr₂·2H₂O | [1][2][3] |

| Molecular Weight | 261.23 g/mol | [1][3] |

| Appearance | White solid/powder | [1][3][6] |

| Melting Point | >300 °C | [1][3] |

| Boiling Point | 650 °C | [3] |

| Density | 4.201 g/cm³ | [3] |

| Solubility | Soluble in water | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[5] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][5] |

Safety and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this compound to minimize exposure and ensure safety.

Engineering Controls:

-

Use in a well-ventilated area.

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles and a face shield.[5][7]

-

Skin Protection: Handle with gloves. Wear protective clothing.[5]

-

Respiratory Protection: If dust is formed, use a NIOSH-approved respirator.[5]

Handling Procedures:

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.[5]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.

-

Discharge into the environment must be avoided.[5]

Methods for Cleaning Up:

-

Pick up and arrange disposal without creating dust.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.[5]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Hazard identification and mitigation workflow for this compound.

Caption: Emergency first aid response workflow for exposure to this compound.

References

- 1. Zinc bromide 99 18921-13-6 [sigmaaldrich.com]

- 2. CAS 18921-13-6: this compound 99 | CymitQuimica [cymitquimica.com]

- 3. This compound - ProChem, Inc. [prochemonline.com]

- 4. This compound | 18921-13-6 | Benchchem [benchchem.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. prochemonline.com [prochemonline.com]

Lewis acidity of zinc bromide dihydrate explained

An In-depth Technical Guide to the Lewis Acidity of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ZnBr₂·2H₂O) is a hygroscopic, colorless crystalline solid frequently utilized as a Lewis acid catalyst in organic synthesis and various other applications. Its Lewis acidic nature is fundamental to its reactivity and catalytic activity. This technical guide provides a comprehensive explanation of the Lewis acidity of this compound, detailing its unique crystal structure, the origins of its acidic properties, and methods for its quantitative assessment.

The Unique Structure of this compound

Contrary to a simple hydrated salt, the solid-state structure of this compound is a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. This structure consists of two distinct ionic complexes:

-

Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺: In this octahedral complex, a central zinc ion is coordinated to six water molecules.

-

Tetrabromodizincate(II) anion, [Zn₂Br₆]²⁻: This dimeric anion features two tetrahedral zinc centers bridged by two bromide ions, with four terminal bromide ions.

This specific arrangement in the crystal lattice is crucial for understanding the compound's properties in both the solid state and in solution.

The Origin of Lewis Acidity

The Lewis acidity of this compound stems from the electrophilic nature of the zinc(II) ions. A Lewis acid is defined as an electron-pair acceptor. In the context of this compound, two primary species contribute to its Lewis acidic character, particularly when dissolved.

The Hexaaquazinc(II) Cation as a Brønsted Acid

The [Zn(H₂O)₆]²⁺ cation is the primary source of Brønsted acidity in aqueous solutions, which is a direct consequence of the Lewis acidity of the Zn²⁺ ion. The high positive charge density of the zinc ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules. This leads to the hydrolysis of the aqua complex, releasing a proton (H⁺) and forming a hydroxo complex.

The equilibrium for the first deprotonation is as follows:

[Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺

The acidity of this complex can be quantified by its acid dissociation constant (pKa).

Zinc Centers in Solution

Upon dissolution in a coordinating solvent, the [Zn₂Br₆]²⁻ anion can dissociate and rearrange to form various solvated zinc bromide species. These species can also act as Lewis acids by accepting electron pairs from Lewis bases. The coordination of a substrate to the zinc center is the key step in many zinc-catalyzed reactions.

Quantitative Assessment of Lewis Acidity

While the qualitative understanding of this compound as a Lewis acid is well-established, its quantitative assessment is crucial for predicting its reactivity and comparing it with other Lewis acids.

Brønsted Acidity of the Aqua Ion

The most direct quantitative measure of the Lewis acidity of the zinc ion in an aqueous environment is the pKa of the [Zn(H₂O)₆]²⁺ ion.

| Parameter | Value | Reference |

| pKa of [Zn(H₂O)₆]²⁺ | ~9.0 | [1] |

This pKa value is significantly lower than that of bulk water (~15.7), indicating a substantial increase in the acidity of the water molecules upon coordination to the zinc ion.

Relative Lewis Acidity of Zinc Halides

Studies comparing the Lewis acidity of anhydrous zinc halides have shown a general trend. Spectroscopic studies of the equilibria between zinc halides and aromatic amines in ether solution suggest the following order of Lewis acidity:

ZnCl₂ ≈ ZnBr₂ > ZnI₂

This trend indicates that zinc bromide has a comparable Lewis acidity to zinc chloride and is a stronger Lewis acid than zinc iodide.[2]

Experimental Protocols for Lewis Acidity Determination

Several experimental methods can be employed to quantify the Lewis acidity of compounds like zinc bromide. The Gutmann-Beckett method is a widely accepted standard.

The Gutmann-Beckett Method

This method utilizes ³¹P NMR spectroscopy to determine the acceptor number (AN) of a Lewis acid. The AN is a measure of the Lewis acidity based on the change in the chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[3]

Experimental Workflow:

-

Preparation of Solutions:

-

A standard solution of Et₃PO in a non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂) is prepared.

-

A solution of the Lewis acid (e.g., anhydrous ZnBr₂) of known concentration is prepared in the same solvent.

-

A sample containing both the Lewis acid and Et₃PO (typically in a 1:1 molar ratio) is prepared.

-

-

NMR Spectroscopy:

-

The ³¹P NMR spectrum of the Et₃PO solution is recorded to obtain the chemical shift of the free probe (δ_free).

-

The ³¹P NMR spectrum of the sample containing the Lewis acid-Et₃PO adduct is recorded to obtain the chemical shift of the complexed probe (δ_complex).

-

-

Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula: AN = 2.21 x (δ_complex - δ_free) where δ_free in hexane (B92381) is defined as 41.0 ppm.

A higher AN value corresponds to a stronger Lewis acid.

Diagram of the Gutmann-Beckett method workflow.

Synthesis of this compound

This compound can be prepared in the laboratory by reacting zinc oxide with hydrobromic acid.[2]

Protocol:

-

To a stirred aqueous solution of hydrobromic acid (HBr), slowly add stoichiometric amounts of zinc oxide (ZnO) powder.

-

The reaction is exothermic and will produce a clear solution of zinc bromide.

-

Allow the solution to cool and crystallize.

-

The resulting white crystals of this compound can be collected by filtration.

Reaction: ZnO + 2HBr + H₂O → ZnBr₂·2H₂O

Signaling Pathways and Logical Relationships

The Lewis acidity of zinc bromide is central to its role as a catalyst. The general mechanism involves the coordination of a Lewis basic substrate to the zinc center, which activates the substrate towards nucleophilic attack.

Generalized catalytic cycle involving a zinc Lewis acid.

Conclusion

The Lewis acidity of this compound is a multifaceted property derived from its unique double salt structure, [Zn(H₂O)₆][Zn₂Br₆]. The primary contributors to its acidity are the hexaaquazinc(II) cation, which acts as a Brønsted acid in aqueous media, and the various solvated zinc species that can directly accept electron pairs. While quantitative data for this compound itself is sparse, its acidity can be understood in the context of the known pKa of the [Zn(H₂O)₆]²⁺ ion and the relative acidity of other zinc halides. Standardized experimental protocols, such as the Gutmann-Beckett method, provide a robust framework for the quantitative determination of its Lewis acidity, enabling its effective application in chemical synthesis and drug development.

References

An In-depth Technical Guide on the Hygroscopic Nature of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of zinc bromide dihydrate (ZnBr₂·2H₂O). Zinc bromide is an inorganic salt with significant applications in chemical synthesis, as a Lewis acid, in the oil and gas industry, and as an electrolyte in zinc-bromide batteries.[1][2] Its pronounced tendency to absorb and retain moisture from the atmosphere—its hygroscopic and deliquescent nature—is a critical factor in its handling, storage, and application.[1][2][3]

Physicochemical Properties of this compound

This compound is a white, crystalline solid.[1] It is highly soluble in water, forming acidic solutions.[1] The anhydrous form of zinc bromide is particularly hygroscopic and will readily absorb atmospheric water to form the dihydrate.[1] Further moisture absorption will cause the dihydrate to deliquesce, dissolving in the absorbed water to form a saturated aqueous solution.[3][4]

Table 1: Physicochemical Properties of Zinc Bromide and its Dihydrate

| Property | Value | Reference(s) |

| Zinc Bromide (Anhydrous) | ||

| Molecular Formula | ZnBr₂ | [1] |

| Molecular Weight | 225.19 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 394 °C | [1] |

| Boiling Point | 697 °C | [1] |

| Deliquescence Relative Humidity (25 °C) | ~7-8% | [7] |

| This compound | ||

| Molecular Formula | ZnBr₂·2H₂O | [1] |

| Molecular Weight | 261.23 g/mol | [8] |

| Appearance | White crystalline solid | [1] |

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance is quantitatively described by its moisture sorption isotherm, which illustrates the relationship between the equilibrium water content of the material and the ambient relative humidity (RH) at a constant temperature.[9][10]

Table 2: Equilibrium Relative Humidity of Saturated Zinc Bromide Solution

| Temperature (°C) | Equilibrium Relative Humidity (% RH) |

| 25 | 7-8 |

This value represents the deliquescence point of anhydrous zinc bromide.

A hypothetical moisture sorption isotherm for zinc bromide would exhibit a sharp increase in water content as the relative humidity approaches the deliquescence point of the anhydrous form. For the dihydrate, the isotherm would show the equilibrium water content of the hydrated solid until the deliquescence relative humidity of the dihydrate is reached, at which point it would absorb a large amount of water and dissolve.

Experimental Protocols for Characterizing Hygroscopicity

Several established methods are employed to characterize the hygroscopic properties of materials like this compound. These include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[11][12][13] This allows for the determination of a complete moisture sorption-desorption isotherm.[14]

Detailed Methodology for DVS Analysis of this compound:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into the DVS instrument's sample pan.[15]

-

Initial Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This removes any surface-adsorbed water and establishes a baseline dry mass.[16]

-

Sorption Phase: The relative humidity is then incrementally increased in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying that no more water is being absorbed at that humidity level.[17]

-

Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption and desorption isotherms. The resulting graph reveals the material's hygroscopic capacity, deliquescence point, and any hysteresis between the sorption and desorption processes.[11]

Caption: TGA dehydration process.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for quantifying the water of hydration in salts.

Detailed Methodology for Karl Fischer Titration of this compound:

-

Reagent Preparation and Standardization: Prepare or use a commercial Karl Fischer reagent and standardize it against a known water standard (e.g., disodium (B8443419) tartrate dihydrate).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent (e.g., methanol).

-

Titration: Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The volume of titrant consumed is used to calculate the percentage of water in the sample, which can then be compared to the theoretical water content of the dihydrate.

Implications for Drug Development and Research

The hygroscopic nature of zinc bromide and its dihydrate has several important implications for its use in research and drug development:

-

Storage and Handling: this compound must be stored in tightly sealed containers in a dry environment to prevent further moisture absorption and deliquescence. E[6]xposure to ambient humidity can lead to changes in the physical state and potency of the material.

-

Formulation: In pharmaceutical formulations, the hygroscopicity of an excipient or active ingredient can affect the stability, dissolution rate, and overall performance of the final product. Understanding the moisture sorption behavior of zinc bromide is crucial if it is to be included in a solid dosage form.

-

Chemical Reactions: As a Lewis acid catalyst, the presence of water can significantly impact the activity and selectivity of zinc bromide in organic reactions. The anhydrous form is often preferred for these applications, necessitating careful drying and handling under inert conditions.

References

- 1. Zinc bromide - Wikipedia [en.wikipedia.org]

- 2. Hygroscopic compounds – Hygroscopic Cycle [hygroscopiccycle.com]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. fctemis.org [fctemis.org]

- 5. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. rsc.org [rsc.org]

- 9. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 10. qia.cz [qia.cz]

- 11. skpharmteco.com [skpharmteco.com]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 13. mt.com [mt.com]

- 14. proumid.com [proumid.com]

- 15. jocpr.com [jocpr.com]

- 16. tainstruments.com [tainstruments.com]

- 17. azom.com [azom.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation Catalyzed by Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are crucial intermediates in the production of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1] Traditionally, this reaction employs strong Lewis acids like aluminum chloride (AlCl₃). However, these catalysts often require stoichiometric amounts, are sensitive to moisture, and can lead to the generation of significant hazardous waste.[2]

In the pursuit of greener and more efficient synthetic methodologies, milder Lewis acids have garnered considerable attention. Zinc-based catalysts, including zinc bromide (ZnBr₂), have emerged as viable alternatives, offering advantages such as lower toxicity, cost-effectiveness, and often milder reaction conditions.[3][4] Zinc bromide, a versatile Lewis acid, has shown efficacy in various organic transformations, including Friedel-Crafts reactions.[4] This document provides detailed application notes and a generalized protocol for conducting Friedel-Crafts acylation using zinc bromide dihydrate (ZnBr₂·2H₂O) as a catalyst.

Rationale for Using this compound

Zinc bromide is a moderately strong Lewis acid capable of activating acylating agents for electrophilic aromatic substitution.[4] Its dihydrate form is often more convenient to handle than the anhydrous version. The use of zinc-based catalysts aligns with the principles of green chemistry by reducing the environmental impact associated with more traditional, aggressive Lewis acids.[2] Zinc catalysts are particularly noted for their high selectivity and efficiency in certain applications, making them valuable tools in the synthesis of complex molecules for drug discovery and development.[5]

Data Presentation

While specific quantitative data for a wide range of substrates using this compound is not extensively documented in publicly available literature, the following table presents a comparative overview of the performance of various zinc-based catalysts in the Friedel-Crafts acylation of anisole (B1667542), a common aromatic substrate. This data, compiled from multiple sources, illustrates the general effectiveness of zinc catalysts under different conditions.

| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [1][6] |

| ZnO | Anisole | Benzoyl Chloride | Solvent-free | Room Temperature | < 5 min | 98 | [1][3] |

| Zinc Powder | Anisole | Acetyl Chloride | Solvent-free | 110-112 (Microwave) | 30 s | 92 | [2] |

DES = Deep Eutectic Solvent

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of an activated aromatic substrate using this compound. This protocol is adapted from established procedures for other zinc-based catalysts, particularly zinc oxide, due to the lack of a specific, detailed published protocol for ZnBr₂·2H₂O under conventional conditions. Researchers should optimize the reaction conditions for their specific substrates and acylating agents.

Key Experiment: Acylation of Anisole with Acetyl Chloride

This protocol describes the acylation of anisole with acetyl chloride to produce 4-methoxyacetophenone, a common intermediate in organic synthesis.

Materials:

-

This compound (ZnBr₂·2H₂O)

-

Anisole

-

Acetyl Chloride

-

Dichloromethane (B109758) (DCM) or other suitable inert solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 - 0.5 equivalents relative to the limiting reagent).

-

Addition of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (e.g., anisole, 1.0 equivalent) to the flask. If using a solvent, add it at this stage.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 - 1.2 equivalents) to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Safety Precautions:

-

Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.

-

Acyl halides are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

This compound is a skin and eye irritant. Avoid inhalation and contact with skin.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts acylation protocol described above.

Logical Relationship of Zinc Bromide Catalysis

The diagram below outlines the key steps in the catalytic cycle of a zinc bromide-mediated Friedel-Crafts acylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]

- 3. Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst [organic-chemistry.org]

- 4. Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Zinc Bromide Dihydrate in Stereoselective Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂), particularly in its dihydrate form (ZnBr₂·2H₂O), has emerged as a versatile and efficient Lewis acid catalyst in a variety of stereoselective organic transformations. Its utility stems from its ability to coordinate with heteroatoms, thereby influencing the steric and electronic environment of the reaction center and directing the stereochemical outcome. This document provides detailed application notes and experimental protocols for key stereoselective reactions where zinc bromide dihydrate plays a pivotal role. The reactions covered include the stereoselective semipinacol rearrangement, diastereoselective Prins cyclization, chelation-controlled carbonyl additions, and stereoselective C-glycosylation.

Stereoselective Semipinacol Rearrangement of α-Hydroxy Epoxides

The zinc bromide-catalyzed semipinacol rearrangement of α-hydroxy epoxides provides a powerful method for the stereoselective synthesis of β-hydroxy ketones, including the creation of challenging quaternary carbon centers.[1][2] The Lewis acidity of ZnBr₂ facilitates the opening of the epoxide ring and subsequent stereocontrolled 1,2-migration.

Mechanism of Stereocontrol

Zinc bromide coordinates to both the hydroxyl group and the epoxide oxygen, forming a rigid chelate intermediate. This chelation locks the conformation of the substrate, leading to a highly organized transition state. The anti-periplanar alignment of the migrating group to the breaking C-O bond of the epoxide is crucial for the stereospecificity of the rearrangement. The inherent chirality of the α-hydroxy epoxide is thus effectively transferred to the β-hydroxy ketone product.

References

Preparation of Zinc Bromide Battery Electrolyte: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various types of zinc bromide battery electrolytes. The information is intended for use in a laboratory setting by professionals in research and development.

Introduction

Zinc bromide batteries are a promising energy storage technology due to their high energy density, inherent safety, and the low cost of their active materials. The electrolyte is a critical component that significantly influences the battery's performance, including its efficiency, cycle life, and safety. This document outlines the preparation of two primary types of zinc bromide electrolytes: aqueous-based systems and Deep Eutectic Solvent (DES) based systems.

The protocols provided herein cover the preparation of standard electrolytes as well as formulations with various additives designed to enhance performance by addressing common challenges such as zinc dendrite formation and bromine crossover.

Aqueous Zinc Bromide Electrolytes

Aqueous zinc bromide electrolytes are the most common type used in these batteries. Their preparation involves dissolving zinc bromide salt in deionized water, often with the addition of supporting electrolytes, bromine complexing agents, and other performance-enhancing additives.

Core Components and Their Functions

-

Zinc Bromide (ZnBr₂): The primary active material, providing zinc ions for plating on the negative electrode and bromide ions for oxidation at the positive electrode.[1]

-

Supporting Electrolytes (e.g., KCl, ZnCl₂): These salts are added to increase the ionic conductivity of the electrolyte, thereby reducing ohmic losses and improving the battery's efficiency.

-

Bromine Complexing Agents (BCAs): Quaternary ammonium (B1175870) salts, such as N-ethyl-N-methylpyrrolidinium bromide (MEP), are commonly used to sequester bromine, reducing its volatility and diffusion across the separator, which in turn minimizes self-discharge.[2][3]

-

Dendrite Inhibitors: Additives like certain metal ions can be introduced to suppress the formation of zinc dendrites during charging, which can otherwise lead to short circuits.

-

pH Regulators: The pH of the electrolyte is crucial and is typically maintained in a weakly acidic range (pH 2-4) to prevent the formation of zinc oxide/hydroxide precipitates and to mitigate hydrogen evolution.[1][4] Buffer solutions, such as acetic acid and sodium acetate, can be used for this purpose.[5]

Experimental Protocol: Standard Aqueous Electrolyte

This protocol describes the preparation of a standard aqueous zinc bromide electrolyte with a supporting electrolyte and a bromine complexing agent.

Materials:

-

Zinc Bromide (ZnBr₂)

-

Potassium Chloride (KCl)

-

N-ethyl-N-methylpyrrolidinium bromide (MEP)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or Acetic Acid/Sodium Acetate buffer for pH adjustment

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers and graduated cylinders

-

Weighing balance

-

pH meter

Procedure:

-

Preparation of Stock Solutions:

-

Mixing the Components:

-

In a clean beaker, place the zinc bromide solution.

-

While stirring, slowly add the potassium chloride solution.

-

Continue stirring and add the MEP solution to the mixture.

-

-

pH Adjustment:

-

Measure the pH of the resulting electrolyte solution using a calibrated pH meter.

-

Adjust the pH to the desired range (typically 2-4) by dropwise addition of a dilute acid (e.g., HCl) or a buffer solution.[4]

-

-

Final Volume Adjustment:

-

Add DI water to reach the final desired volume and molar concentrations of all components.

-

-

Filtration (Optional):

-

If any particulates are visible, filter the electrolyte solution before use.

-

Experimental Protocol: Aqueous Electrolyte with Dendrite Inhibitor

This protocol details the addition of a dendrite inhibitor to the standard aqueous electrolyte.

Additional Materials:

-

Selected dendrite inhibitor (e.g., a soluble metal salt)

Procedure:

-

Follow steps 1 and 2 from the standard aqueous electrolyte protocol.

-

Addition of Dendrite Inhibitor:

-

Prepare a stock solution of the dendrite inhibitor at the desired concentration.

-

Slowly add the dendrite inhibitor solution to the main electrolyte mixture while stirring continuously.

-

-

Proceed with steps 3-5 from the standard protocol to adjust the pH and final volume.

Deep Eutectic Solvent (DES) Based Zinc Bromide Electrolytes

DES electrolytes are a newer class of electrolytes for zinc bromide batteries, offering advantages such as low volatility and a wider electrochemical stability window. They are typically formed by mixing a zinc halide salt with a hydrogen bond donor.

Core Components and Their Functions

-

Zinc Halide (ZnBr₂ and/or ZnCl₂): Serves as the source of zinc ions.

-

Hydrogen Bond Donor (e.g., Urea (B33335), Choline (B1196258) Chloride): Forms the eutectic mixture with the zinc halide, creating a liquid at room temperature.[7][8]

-

Bromine Capturing Agent: A quaternary ammonium salt is often included to complex with bromine, similar to aqueous systems.

Experimental Protocol: DES Electrolyte Preparation

This protocol outlines the synthesis of a common DES electrolyte for zinc bromide batteries.

Materials:

-

Zinc Bromide (ZnBr₂)

-

Choline Chloride

-

Urea

Equipment:

-

Heating mantle or hot plate with magnetic stirring

-

Beaker or round-bottom flask

-

Weighing balance

Procedure:

-

Weighing Components:

-

Weigh the zinc bromide, choline chloride, and urea in the desired molar ratio (e.g., 1:1:2).

-

-

Mixing and Heating:

-

Combine all the components in a clean, dry beaker or flask.

-

Gently heat the mixture to approximately 60-80°C while stirring continuously.[8]

-

-

Formation of Homogeneous Liquid:

-

Continue heating and stirring until all solids have dissolved and a clear, homogeneous liquid is formed.

-

-

Cooling:

-

Once a homogeneous liquid is obtained, remove the mixture from the heat and allow it to cool to room temperature. The resulting liquid is the DES electrolyte.

-

Data Presentation: Electrolyte Properties and Performance

The following tables summarize key quantitative data for different zinc bromide electrolyte formulations.

Table 1: Composition of Various Aqueous Zinc Bromide Electrolytes

| Electrolyte ID | ZnBr₂ (M) | Supporting Electrolyte | Bromine Complexing Agent (BCA) | Dendrite Inhibitor | pH |

| AQ-Std-1 | 2.0 | 3.0 M KCl | 0.4 M MEP | - | 2-4 |

| AQ-DI-1 | 2.0 | - | 1.2 M MEP | Yes (Cationic) | Not specified |

| AQ-High-Salt | 3.0 | 1.0 M NH₄Cl | 0.8 M N-methyl-N-ethyl pyrrolidinium (B1226570) salt | - | 2-4 |

Table 2: Physical Properties of Selected Zinc Bromide Electrolytes

| Electrolyte Type | Composition | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| Aqueous | 0.2 M ZnSO₄ | ~10 | ~1 |

| Aqueous + Additive | 0.2 M ZnSO₄ + 5 M NaClO₄ | ~50 | ~2 |

| DES | Zn(TfO)₂−ACE−H₂O | Varies with composition | Varies with composition |

Table 3: Performance Metrics of Zinc Bromide Batteries with Different Electrolytes

| Electrolyte Type | Key Additives | Coulombic Efficiency (%) | Energy Efficiency (%) | Cycle Life |

| Aqueous | Tetraalkylammonium bromide, Acetic acid/Sodium acetate | 83.0 | 77.5 | Not specified |

| Aqueous | Cationic dendrite inhibitor | Improved | Sacrificed voltage efficiency | Improved |

Visualization of Experimental Workflows

Workflow for Aqueous Electrolyte Preparation

References

- 1. Scientific issues of zinc‐bromine flow batteries and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Inhibition of Zinc Dendrites in Zinc-Based Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avestia.com [avestia.com]

- 5. CN104600338A - A zinc-bromine flow battery electrolyte additive and its preparation method - Google Patents [patents.google.com]